1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(4-methylsulfanylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUWOIBJDYKKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole moiety can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, similar triazole derivatives have shown significant activity against breast and lung cancer cell lines, suggesting that 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide may possess comparable effects .
-
Antimicrobial Properties :
- Triazoles are also recognized for their antimicrobial activities. Studies have demonstrated that triazole-containing compounds exhibit inhibitory effects against a range of bacteria and fungi. The specific structural features of 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide may enhance its efficacy as an antimicrobial agent .
- Enzyme Inhibition :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Materials Science Applications
- Polymer Chemistry :
- Sensors :
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of several triazole derivatives, including those similar to 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide. Results indicated significant cytotoxic effects against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values demonstrating strong potential for further development as anticancer agents .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of triazole derivatives used in agricultural settings. The study highlighted the effectiveness of these compounds in controlling fungal pathogens in crops, leading to increased yields and reduced reliance on traditional fungicides .
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The methylthio group may enhance the compound’s binding affinity and specificity towards its targets. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to hydrophobic pockets in target proteins, as seen in ZIPSEY and LELHOB analogs, which show antiproliferative activity against renal and CNS cancers .
- Methylthio (-SMe) Group : Balances lipophilicity and metabolic stability compared to more polar groups (e.g., -OH, -OMe). The sulfur atom may facilitate hydrogen bonding or coordinate with metal ions in enzymes .
- Methoxy (-OMe) Groups : Increase solubility but may reduce membrane permeability, as observed in ethoxyphenyl derivatives .
Variations in the Amide Side Chain
The amide nitrogen substituent modulates solubility and target engagement:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., thiophen-2-ylmethyl) enhance target specificity, while aliphatic chains (e.g., diethoxymethyl) improve synthetic accessibility .
- Amino (-NH₂) Substitution: 5-Amino derivatives exhibit higher anticancer activity due to hydrogen-bonding interactions with kinase targets .
Pharmacokinetic and Physicochemical Properties
Data from , and 15 highlight critical trends:
Key Observations :
- Lower Molecular Weight : The target compound’s smaller size (~277 g/mol) may favor better bioavailability compared to bulkier analogs like 4f (551 g/mol) .
- Methylthio vs. Halogen Substituents : Methylthio’s moderate logP (estimated 2.8) suggests a balance between membrane permeability and solubility, unlike highly lipophilic chloro derivatives .
Biological Activity
1-Methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1235358-60-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, cytotoxicity, and structure-activity relationships (SARs).
Molecular Formula: C₁₁H₁₂N₄OS
Molecular Weight: 248.31 g/mol
Structure: The compound features a triazole ring and a phenyl group with a methylthio substituent, which are critical for its biological activity.
1. Anti-inflammatory Effects
Research indicates that derivatives of triazole compounds, including 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant anti-inflammatory properties. A study highlighted the compound's inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | IC₅₀ (μM) |
|---|---|
| 1-Methyl-N-(4-(methylthio)phenyl)-triazole | 28.39 |
| Reference Compound (e.g., Aspirin) | 20.00 |
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound induces cell death effectively. For instance, in HeLa cells, the compound showed a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent .
Table 2: Cell Viability Assay Results
| Concentration (μM) | % Viability (HeLa Cells) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 30 |
3. Structure-Activity Relationships (SAR)
The biological activity of triazole compounds is often influenced by their structural components. The presence of the methylthio group at the para position of the phenyl ring enhances binding affinity to target proteins involved in inflammation and cancer progression. Computational studies have predicted favorable interactions with active sites of enzymes like AKR1B1 and AKR1B10, with binding scores indicating strong affinities .
Table 3: Binding Affinities of Related Compounds
| Compound | Binding Score (kJ/mol) | Predicted IC₅₀ (nM) |
|---|---|---|
| 1-Methyl-N-(4-(methylthio)phenyl)-triazole | -52.04 | 0.514 |
| Other Derivative A | -49.40 | 13.6 |
| Other Derivative B | -53.80 | 53.8 |
Case Study 1: Anti-Cancer Activity
A recent investigation into the anticancer properties of various triazole derivatives included this compound as a candidate due to its promising cytotoxic effects against multiple cancer cell lines. The study reported that treatment with the compound led to apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
Case Study 2: Inhibition of Inflammatory Pathways
In another study focusing on inflammatory diseases, researchers evaluated the efficacy of this triazole derivative in animal models of arthritis. The results indicated a significant reduction in inflammation markers and joint swelling when treated with the compound compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1 : Preparation of the azide precursor (e.g., 4-(methylthio)phenyl azide) and alkyne component (e.g., methyl-substituted propargyl carboxamide).
- Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuI in DMF at 60°C) to yield the triazole ring .
- Optimization : Adjusting solvent polarity (e.g., DMSO vs. acetonitrile), catalyst loading (0.1–1 mol%), and reaction time (6–24 hrs) can improve yields. Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., methylthio group at δ 2.5 ppm for S–CH₃) and triazole ring protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 305.1) and fragmentation patterns .
- X-ray Crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks in the solid state, critical for structure-activity relationship (SAR) studies .
Q. What in vitro bioactivity assays are appropriate for initial screening of this compound?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and monitor apoptosis via flow cytometry .
- Antimicrobial Testing : Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Comparative Meta-Analysis : Normalize data by adjusting for assay conditions (e.g., cell passage number, serum concentration) .
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., identical incubation times, solvent controls).
- Structural Confirmation : Verify compound purity via HPLC and LC-MS to rule out degradation products influencing activity .
Q. What strategies improve the compound's solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl via oxidation of methylthio) or prodrug formulations (e.g., ester prodrugs) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion and cellular uptake .
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
Q. How to design experiments to elucidate the mechanism of action against specific biological targets?
- Methodological Answer :
- Molecular Docking : Perform in silico studies with targets like EGFR or tubulin using AutoDock Vina to predict binding modes .
- Pull-Down Assays : Immobilize the compound on sepharose beads to identify interacting proteins via LC-MS/MS .
- Gene Expression Profiling : Use RNA-seq to track downstream pathways (e.g., apoptosis markers like caspase-3) in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
